
N-(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)-2,4,5-trimethylbenzenesulfonamide is a chemical compound with the molecular formula C24H21NO4S . It belongs to the class of sulfonamides and exhibits interesting pharmacological properties .
Molecular Structure Analysis
The molecular structure of N-(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)-2,4,5-trimethylbenzenesulfonamide consists of a dibenzofuran core fused with a trimethylbenzenesulfonamide moiety. The presence of the sulfonamide group suggests potential interactions with biological targets .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it can participate in typical organic reactions such as nucleophilic substitutions, acid-base reactions, and oxidation-reduction processes. Researchers have likely investigated its reactivity and functional group compatibility in various contexts .
Applications De Recherche Scientifique
Asymmetric Synthesis and Organic Reactions
The compound has been studied in the context of asymmetric synthesis and as a part of organic reaction mechanisms. A paper by Ramachandar et al. (2006) delves into the role of similar sulfinamide compounds in asymmetric synthesis and their interactions with organometallic reagents, highlighting the importance of such compounds in producing chiral molecules (Ramachandar, Wu, Zhang, & Davis, 2006).
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups and investigated its photophysical and photochemical properties. This compound has potential applications in photodynamic therapy for cancer treatment due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
DNA Binding and Anticancer Activity
González-Álvarez et al. (2013) explored the effect of sulfonamide derivatives on DNA binding, DNA cleavage, and anticancer activity. Their research revealed that the molecular structure and the specific sulfonamide derivative play crucial roles in the interaction with DNA and the subsequent biological effects, including antiproliferative activity in cancer cells (González-Álvarez et al., 2013).
Antimicrobial Activities
Sojitra et al. (2016) reported on the synthesis of benzenesulfonamide derivatives and their antimicrobial activities. These compounds have shown significant potency against bacterial strains, pointing to the potential of N-(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)-2,4,5-trimethylbenzenesulfonamide derivatives in antimicrobial applications (Sojitra et al., 2016).
Mécanisme D'action
The precise mechanism of action for N-(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)-2,4,5-trimethylbenzenesulfonamide remains an area of active research. Its structural features suggest potential interactions with enzymes, receptors, or other biomolecules. Further studies are needed to elucidate its biological targets and mode of action .
Safety and Hazards
As with any chemical compound, handling N-(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)-2,4,5-trimethylbenzenesulfonamide should follow standard safety protocols. Researchers and users should refer to Material Safety Data Sheets (MSDS) and take necessary precautions during synthesis, storage, and handling .
Propriétés
IUPAC Name |
N-(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4S/c1-13-8-15(3)21(9-14(13)2)29(26,27)24-16-6-7-19-17(10-16)22-18(25)11-23(4,5)12-20(22)28-19/h6-10,24H,11-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFSQJQCOOEBTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3C(=O)CC(C4)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

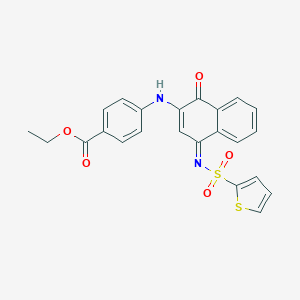
![Ethyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491732.png)

![Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491738.png)
![Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491751.png)
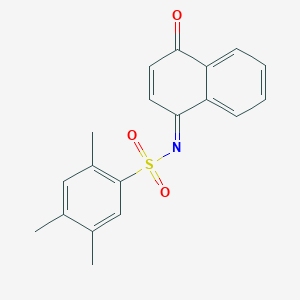
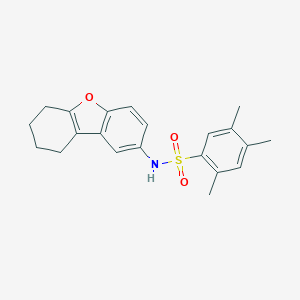
![Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491778.png)
![Pentyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491783.png)
![Pentyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491785.png)
![Pentyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491786.png)
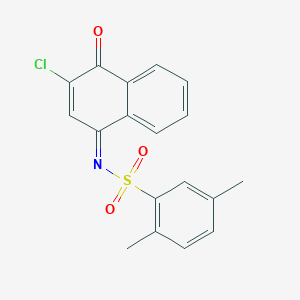
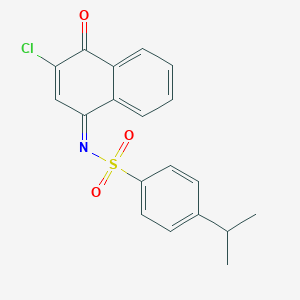
![2-Methoxyethyl 2-methyl-5-(naphthalene-1-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491813.png)